molecular formula C23H28N2O3S B2519433 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 864975-00-8

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Cat. No.: B2519433
CAS No.: 864975-00-8
M. Wt: 412.55
InChI Key: OBWCWWMBHXOXSV-VHXPQNKSSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The compound is characterized by a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its structure includes:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 348.4 g/mol
  • Functional Groups :
    • Ylidene group
    • Methoxyethyl group
    • Pentyloxy group

The presence of these functional groups enhances the compound's solubility and interaction with biological targets, potentially influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines:

  • In vitro studies demonstrated that compounds with a benzothiazole core exhibited significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The mechanisms involved include:
    • Induction of apoptosis
    • Cell cycle arrest at specific phases
    • Inhibition of migration and invasion capabilities of cancer cells .

Table 1 summarizes the effects of related compounds on cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311-4Apoptosis, Cell Cycle Arrest
B7A5491-4Apoptosis, Inhibition of Migration
4iHOP-92Not SpecifiedAnticancer Activity

Anti-inflammatory Activity

In addition to its anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects. Studies report that these compounds can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual activity presents a promising avenue for therapeutic applications in conditions characterized by both inflammation and cancer.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical survival pathways in cancer cells, such as:
    • AKT pathway
    • ERK pathway
      This inhibition leads to reduced cell survival and increased apoptosis .
  • Interaction with Biological Macromolecules : The unique structure allows for interactions with proteins and nucleic acids, potentially disrupting essential cellular functions and metabolic pathways.

Case Studies

Several case studies have documented the synthesis and evaluation of benzothiazole derivatives akin to our compound:

  • In one study, a series of benzothiazole derivatives were synthesized and screened for anticancer activity. The lead compound demonstrated significant efficacy against multiple cancer cell lines, supporting the hypothesis that modifications to the benzothiazole nucleus can enhance biological activity .
  • Another investigation focused on the anti-inflammatory properties of related compounds, confirming their ability to modulate cytokine production in vitro, thereby validating their potential as dual-action therapeutic agents .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-4-5-6-13-28-19-9-7-8-18(16-19)22(26)24-23-25(12-14-27-3)20-11-10-17(2)15-21(20)29-23/h7-11,15-16H,4-6,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWCWWMBHXOXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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